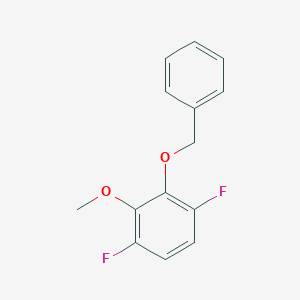

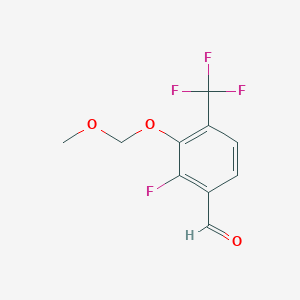

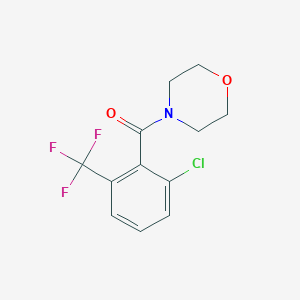

2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

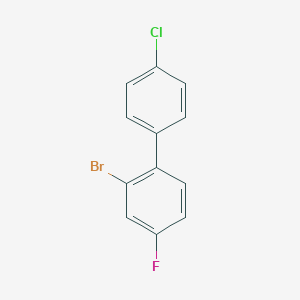

The compound “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing a phenoxy functional group attached to a benzyl group .

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” are not available, similar compounds such as 2-Benzyloxybenzaldehyde have been synthesized and characterized by various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” would likely involve a benzene ring with benzyloxy, difluoro, and methoxy substituents. The exact structure and conformation would depend on the positions of these substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” would depend on its exact molecular structure. Similar compounds like 2-Benzyloxybenzaldehyde have properties such as a density of 1.1±0.1 g/cm^3, boiling point of 359.0±17.0 °C at 760 mmHg, and a refractive index of 1.607 .Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene: is emerging as a mild and effective reagent for the synthesis of benzyl ethers and esters. The compound can be used to transfer benzyl groups under neutral conditions, which is particularly useful for protecting complex alcohol substrates that may not be compatible with acidic or basic conditions .

Antimicrobial Activity

Derivatives of 2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene have been synthesized and shown to exhibit antimicrobial activity. These derivatives, particularly chalcones, are of interest in pharmaceutical and medicinal chemistry for their potential use as antimicrobial agents .

Pharmaceutical Research

This compound serves as a valuable intermediate in pharmaceutical research. Its derivatives are used in the synthesis of various drugs and are essential for the development of new therapeutic agents .

Chemical Synthesis

In chemical synthesis, 2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene is used as a reagent for the preparation of multidentate chelating ligands. These ligands are crucial in forming stable complexes with metal ions, which have applications in catalysis and materials science .

Organic Chemistry

The compound is utilized in organic chemistry as a protecting group for alcohols. By protecting the alcohol functional group, chemists can perform reactions on other parts of the molecule without affecting the alcohol group .

Development of Chelating Agents

2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene: is involved in the development of chelating agents that can bind to metal ions. These agents have applications in environmental chemistry, where they can be used to remove heavy metals from waste streams .

Future Directions

The future directions for research on “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” could include further exploration of its synthesis, chemical reactions, and potential biological activity. Studies on similar compounds have explored UV-induced conformational changes and interactions with biological targets .

Mechanism of Action

- The primary target of this compound is likely a specific protein or enzyme within cells. Unfortunately, specific information about its exact target remains elusive in the available literature .

- It could potentially undergo oxidation or reduction reactions, affecting its reactivity and interactions with cellular components .

Target of Action

Mode of Action

Pharmacokinetics

properties

IUPAC Name |

1,4-difluoro-2-methoxy-3-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O2/c1-17-13-11(15)7-8-12(16)14(13)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYRHOISHMPTDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OCC2=CC=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293408.png)

![2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6293495.png)